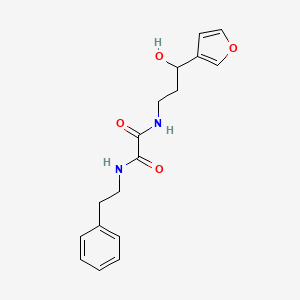

N1-(3-(furan-3-yl)-3-hydroxypropyl)-N2-phenethyloxalamide

Description

N1-(3-(furan-3-yl)-3-hydroxypropyl)-N2-phenethyloxalamide is a synthetic oxalamide derivative characterized by a furan-3-yl-substituted hydroxypropyl chain and a phenethyl group. Its structure features a central oxalamide (N-(carbamoyl)carboxamide) backbone, which facilitates hydrogen bonding and influences solubility and pharmacokinetic properties.

Properties

IUPAC Name |

N'-[3-(furan-3-yl)-3-hydroxypropyl]-N-(2-phenylethyl)oxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20N2O4/c20-15(14-8-11-23-12-14)7-10-19-17(22)16(21)18-9-6-13-4-2-1-3-5-13/h1-5,8,11-12,15,20H,6-7,9-10H2,(H,18,21)(H,19,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LULNILHMDBLHRD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CCNC(=O)C(=O)NCCC(C2=COC=C2)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

316.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(3-(furan-3-yl)-3-hydroxypropyl)-N2-phenethyloxalamide typically involves the following steps:

Formation of the Furan Ring: The furan ring can be synthesized using the Paal-Knorr synthesis, which involves the cyclization of 1,4-dicarbonyl compounds in the presence of an acid catalyst.

Introduction of the Hydroxypropyl Group: The hydroxypropyl group can be introduced via a nucleophilic substitution reaction, where a suitable leaving group is replaced by a hydroxypropyl moiety.

Formation of the Oxalamide Moiety: The oxalamide moiety can be formed by reacting an amine with oxalyl chloride, followed by the addition of the phenethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the above synthetic routes for large-scale production. This includes using continuous flow reactors to improve reaction efficiency and yield, as well as employing green chemistry principles to minimize waste and environmental impact .

Chemical Reactions Analysis

Types of Reactions

N1-(3-(furan-3-yl)-3-hydroxypropyl)-N2-phenethyloxalamide can undergo various chemical reactions, including:

Oxidation: The furan ring can be oxidized to form furan-3-carboxylic acid derivatives.

Reduction: The oxalamide moiety can be reduced to form corresponding amines.

Substitution: The hydroxypropyl group can participate in nucleophilic substitution reactions to form various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

Substitution: Nucleophiles such as alkoxides and amines can be used under basic conditions.

Major Products

Oxidation: Furan-3-carboxylic acid derivatives.

Reduction: Corresponding amines.

Substitution: Various hydroxypropyl derivatives.

Scientific Research Applications

N1-(3-(furan-3-yl)-3-hydroxypropyl)-N2-phenethyloxalamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N1-(3-(furan-3-yl)-3-hydroxypropyl)-N2-phenethyloxalamide involves its interaction with specific molecular targets. The furan ring and hydroxypropyl group may interact with enzymes or receptors, modulating their activity. The oxalamide moiety can form hydrogen bonds with target proteins, stabilizing the compound-protein complex .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position on Furan Ring

A critical distinction lies in the position of the furan substituent . The target compound contains a furan-3-yl group , whereas analogs such as those in (e.g., 898458-12-3, 898432-69-4) feature furan-2-yl substituents . This positional isomerism affects electronic distribution and steric interactions. For example:

Functional Group Variations

Oxalamide vs. Benzamide Backbones

- Target Compound : The oxalamide group (N-(carbamoyl)carboxamide) allows for dual hydrogen bonding, enhancing interactions with polar residues in biological targets.

- Example 11 (EP 4 374 877 A2) : Contains a carboxamide group linked to a fluorophenyl moiety. This structure prioritizes hydrophobic interactions over hydrogen bonding, which may reduce solubility but improve membrane permeability .

- Flutolanil () : A benzamide pesticide with a trifluoromethyl group, emphasizing hydrophobic and electron-withdrawing effects. The absence of an oxalamide backbone limits hydrogen-bonding capacity, impacting target selectivity .

Hydroxypropyl vs. Alkyl Chains

Data Table: Key Structural and Functional Comparisons

Research Findings and Implications

Pharmacological Potential

Limitations and Challenges

- Solubility : The phenethyl group may reduce aqueous solubility, necessitating formulation optimization.

- Lack of Direct Data : The absence of explicit studies on the target compound limits conclusive comparisons.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.